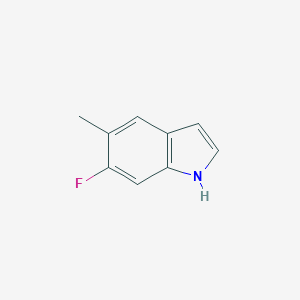
6-fluoro-5-methyl-1H-indole
Vue d'ensemble
Description
6-Fluoro-5-methyl-1H-indole is a halogen-substituted indole . It is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . Preparation of 6-fluoroindole via nitration of indoline has also been reported .Molecular Structure Analysis
The molecular formula of 6-fluoro-5-methyl-1H-indole is C9H8FN . The InChI code is1S/C9H8FN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 . Chemical Reactions Analysis
6-Fluoro-5-methyl-1H-indole is a halogen substituted indole . The experimental ionization potential of 6-fluoroindole has been evaluated .Physical And Chemical Properties Analysis
The molecular weight of 6-fluoro-5-methyl-1H-indole is 149.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The topological polar surface area is 15.8 Ų .Applications De Recherche Scientifique
Antiviral Applications
6-fluoro-5-methyl-1H-indole derivatives have been explored for their antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural modification of indole compounds can lead to the development of potent antiviral agents with high selectivity and efficacy.
Anti-inflammatory and Analgesic Applications
Indole derivatives, including those with a 6-fluoro-5-methyl substitution, have been evaluated for their potential in treating inflammation and pain . These compounds can be designed to target specific pathways involved in inflammatory responses, offering a promising approach for new anti-inflammatory and analgesic drugs.
Anticancer and Immunomodulatory Applications
The indole nucleus is a common feature in many synthetic drug molecules with anticancer properties. Substituted indoles, such as 6-fluoro-5-methyl-1H-indole, are being investigated as potential anticancer immunomodulators . These compounds may interact with various cellular receptors, influencing immune responses and potentially inhibiting cancer cell growth.
Antimicrobial and Antifungal Applications
Indole derivatives are known for their broad-spectrum antimicrobial and antifungal activities. The addition of fluorine and methyl groups, as seen in 6-fluoro-5-methyl-1H-indole, can enhance these properties, leading to the development of new antibacterial and antifungal agents .
Antidiabetic Applications
Research has indicated that certain indole derivatives can act as inhibitors for enzymes or transporters involved in diabetes management. For example, they can inhibit Sodium-Dependent Glucose Co-transporter 2 (SGLT2), which plays a role in glucose regulation, thereby providing a novel approach for hyperglycemia treatment in diabetes .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone responsible for the regulation of plant growth. The structural similarity of 6-fluoro-5-methyl-1H-indole to natural indole compounds suggests potential applications in agriculture for the synthesis of novel plant growth regulators .
Flavor and Fragrance Industry
Indoles have significant value in the flavor and fragrance industry due to their distinctive aromas. Biotechnological advances have allowed for the production of indole derivatives that can be used as natural flavorants or in perfumery, enhancing the sensory qualities of various products .
Biotechnological Production
The biotechnological production of indole derivatives, including halogenated ones like 6-fluoro-5-methyl-1H-indole, is an area of active research. These compounds can be produced from glucose or tryptophan by fermentation, using microbial cell factories. This method offers a sustainable alternative to traditional chemical synthesis and has applications in producing natural colorants and compounds with therapeutic potential .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-fluoro-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLYGQSMHKSQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379127 | |
| Record name | 6-fluoro-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-5-methyl-1H-indole | |
CAS RN |
162100-95-0 | |
| Record name | 6-fluoro-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)
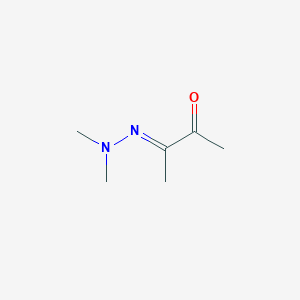
![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)
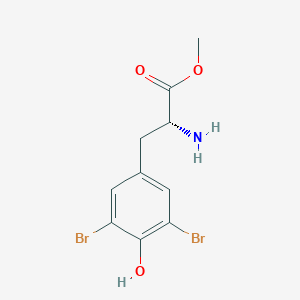
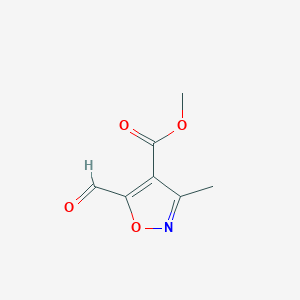
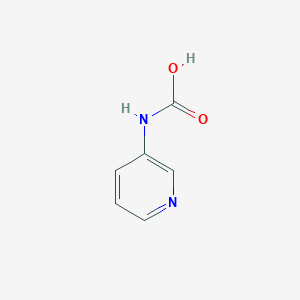


![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)




![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)